molecular formula C13H21ClN4 B12228842 5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine

5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine

Cat. No.: B12228842
M. Wt: 268.78 g/mol
InChI Key: ONMSOBRTKJTVGO-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidinamine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-chloropyrimidine-2-amine with N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]amine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to act as a mitochondrial complex I electron transport inhibitor, disrupting the electron transport chain and leading to the inhibition of cellular respiration. This mechanism is particularly relevant in its use as a fungicide, where it effectively controls fungal growth by inhibiting energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-N-methyl-N-[1-(propan-2-yl)piperidin-4-yl]pyrimidin-2-amine stands out due to its unique structural features and its specific mode of action as a mitochondrial complex I electron transport inhibitor. This distinct mechanism provides an advantage in controlling resistant strains of fungi and other pathogens .

Properties

Molecular Formula

C13H21ClN4

Molecular Weight

268.78 g/mol

IUPAC Name

5-chloro-N-methyl-N-(1-propan-2-ylpiperidin-4-yl)pyrimidin-2-amine

InChI

InChI=1S/C13H21ClN4/c1-10(2)18-6-4-12(5-7-18)17(3)13-15-8-11(14)9-16-13/h8-10,12H,4-7H2,1-3H3

InChI Key

ONMSOBRTKJTVGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(CC1)N(C)C2=NC=C(C=N2)Cl

Origin of Product

United States

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